molecular formula C11H16N2O5 B12655326 Thymidine, 6-methyl- CAS No. 51432-35-0

Thymidine, 6-methyl-

Cat. No.: B12655326
CAS No.: 51432-35-0
M. Wt: 256.25 g/mol
InChI Key: SQLJDQFFUYFUQN-DJLDLDEBSA-N
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Description

Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-methyl-thymidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: It is employed in studies of DNA methylation and epigenetic regulation.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.

    Industry: It is used in the production of diagnostic reagents and molecular probes.

Mechanism of Action

The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .

Properties

CAS No.

51432-35-0

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

SQLJDQFFUYFUQN-DJLDLDEBSA-N

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C

Origin of Product

United States

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